molecular formula C12H15N3O B1449473 6-Cyclopentyloxy-1H-indazol-3-ylamine CAS No. 1394934-96-3

6-Cyclopentyloxy-1H-indazol-3-ylamine

Cat. No. B1449473
M. Wt: 217.27 g/mol
InChI Key: NAVICQIEXUIAQC-UHFFFAOYSA-N
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Description

“6-Cyclopentyloxy-1H-indazol-3-ylamine” is a laboratory chemical used for scientific research and development . It is a derivative of 1H-Indazol-3-amine , which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of indazole derivatives, including “6-Cyclopentyloxy-1H-indazol-3-ylamine”, involves various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “6-Cyclopentyloxy-1H-indazol-3-ylamine” is a derivative of 1H-Indazol-3-amine . The molecular formula of 1H-Indazol-3-ylamine is C7H7N3 . The molecular weight of a similar compound, 6-Methoxy-1H-indazol-3-ylamine, is 163.18 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A hydrogen bond propelled mechanism has been proposed for the cyclization step .

Future Directions

Indazole derivatives have attracted great interest due to their diverse biological activities. The medicinal properties of indazole, including “6-Cyclopentyloxy-1H-indazol-3-ylamine”, need to be explored in the near future for the treatment of various pathological conditions . Some indazole derivatives have shown promising anticancer activity, indicating that they could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name

6-cyclopentyloxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-12-10-6-5-9(7-11(10)14-15-12)16-8-3-1-2-4-8/h5-8H,1-4H2,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVICQIEXUIAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC3=C(C=C2)C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyloxy-1H-indazol-3-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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